2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Overview
Description
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their anticancer and antimicrobial properties. The presence of the acetamidine group is crucial for binding to specific biological targets .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups, known for its role as a neurotransmitter and its occurrence in various plants.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A compound with similar structural features used in medicinal chemistry for its therapeutic properties.
Uniqueness: 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine is unique due to the presence of both ethoxy groups and the acetamidine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(13)14-15)7-11(10)17-4-2/h5-7,15H,3-4,8H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDURNMSJZWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NO)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401009 | |
Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-46-0 | |
Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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